molecular formula C12H16F3N3OS B10946464 N-(2-methylpropyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methylpropyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10946464
M. Wt: 307.34 g/mol
InChI Key: FKOHNGPNYVBMDT-UHFFFAOYSA-N
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Description

N~1~-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an isobutyl group, a pyrimidinyl ring substituted with a methyl and a trifluoromethyl group, and a sulfanylacetamide moiety

Preparation Methods

The synthesis of N1-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves several steps. One common method includes the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with isobutyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

N~1~-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can affect the amide group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group typically yields sulfoxides or sulfones, while reduction of the amide group can produce amines.

Scientific Research Applications

N~1~-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of N1-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrimidinyl ring can bind to enzymes or receptors, modulating their activity. The sulfanylacetamide moiety may also play a role in the compound’s biological activity by forming covalent bonds with target proteins.

Comparison with Similar Compounds

N~1~-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared to other compounds with similar structures, such as:

    N-Phenyl-bis(trifluoromethanesulfonimide): This compound also contains a trifluoromethyl group and is used in similar applications, but it lacks the pyrimidinyl ring and sulfanylacetamide moiety.

    2-(4,4-Dimethyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide: This compound has a similar acetamide structure but includes a thiazin ring instead of a pyrimidinyl ring.

The uniqueness of N1-ISOBUTYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H16F3N3OS

Molecular Weight

307.34 g/mol

IUPAC Name

N-(2-methylpropyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H16F3N3OS/c1-7(2)5-16-10(19)6-20-11-17-8(3)4-9(18-11)12(13,14)15/h4,7H,5-6H2,1-3H3,(H,16,19)

InChI Key

FKOHNGPNYVBMDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCC(C)C)C(F)(F)F

Origin of Product

United States

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